REACTION_CXSMILES
|
[CH:1]1[C:6]([NH:7][C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[O:9])=[CH:5][CH:4]=[C:3]([Cl:18])[CH:2]=1.[OH-].[Na+].Cl[O-].[Na+]>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)Cl.CO.O>[Cl:18][C:3]1[CH:2]=[CH:1][C:6]2[NH:7][C:8](=[O:9])[N:10]([C:11]3[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=3)[C:5]=2[CH:4]=1 |f:1.2,3.4,5.6|
|
Name
|
|
Quantity
|
14.1 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)Cl
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Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was then vigorously stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A small exotherm produced a final temperature of 33° C
|
Type
|
CUSTOM
|
Details
|
Solids were removed by filtration
|
Type
|
CUSTOM
|
Details
|
the biphasic system was then evaporated to a volume of about 100 ml
|
Type
|
ADDITION
|
Details
|
diluted with water (500 ml)
|
Type
|
FILTRATION
|
Details
|
The tilted product was then recovered by filtration
|
Type
|
CUSTOM
|
Details
|
dried at 80° C.
|
Type
|
CUSTOM
|
Details
|
The product was recovered in a yield of better than 99 percent of theoretical and
|
Type
|
CUSTOM
|
Details
|
melted at 239° C. (recrystallized from toluene)
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC2=C(N(C(N2)=O)C2=CC=C(C=C2)Cl)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |